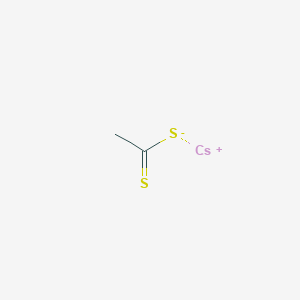
caesium(1+) ethanethioylsulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of caesium(1+) ethanethioylsulfanide typically involves the reaction of caesium salts with ethanethioylsulfanide precursors under controlled conditions. One common method includes the reaction of caesium hydroxide with ethanethioylsulfanide in an aqueous medium, followed by purification through crystallization.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under specific temperature and pressure conditions to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Caesium(1+) ethanethioylsulfanide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form caesium sulfonates.
Reduction: Reduction reactions can yield caesium ethanethioylsulfides.
Substitution: It can participate in substitution reactions where the ethanethioyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures ranging from 25°C to 100°C and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include caesium sulfonates, caesium ethanethioylsulfides, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Caesium(1+) ethanethioylsulfanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and effects on cell function and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of advanced materials and as a component in various industrial processes
Mécanisme D'action
The mechanism by which caesium(1+) ethanethioylsulfanide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can modulate ion channels and enzymes, leading to changes in cellular processes such as signal transduction and metabolic pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to caesium(1+) ethanethioylsulfanide include:
- Caesium ethanesulfonate
- Caesium ethanethioate
- Caesium ethanedisulfonate
Uniqueness
Its ability to undergo a variety of chemical reactions and its diverse applications in scientific research make it a compound of significant interest .
Propriétés
IUPAC Name |
cesium;ethanedithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4S2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQPVGNDWYGTAL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)[S-].[Cs+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3CsS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














